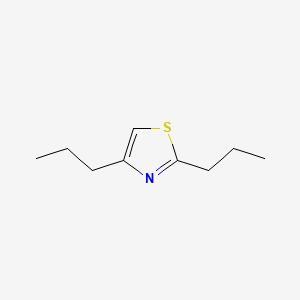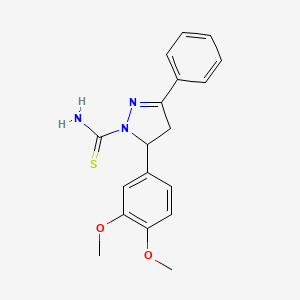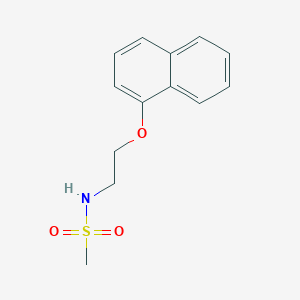![molecular formula C14H15ClN2O2S B12125422 Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- CAS No. 1152576-12-9](/img/structure/B12125422.png)
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is a complex organic compound with a unique structure that includes an amide group, a chlorinated aromatic ring, and a furan ring attached via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- typically involves multiple steps. One common approach starts with the chlorination of aniline to produce 2-amino-5-chloroaniline. This intermediate is then reacted with propanoyl chloride to form N-(2-amino-5-chlorophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-5-chlorophenyl)propanamide
- Propanamide, 2-chloro-N-(2-hydroxy-5-methylphenyl)-
Uniqueness
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is unique due to the presence of the furan ring and the thioether linkage, which confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
1152576-12-9 |
|---|---|
Fórmula molecular |
C14H15ClN2O2S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
N-(2-amino-5-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)propanamide |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-3-4-12(16)13(8-10)17-14(18)5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9,16H2,(H,17,18) |
Clave InChI |
RTPAODQJRAUHQV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSCCC(=O)NC2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)


![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)

![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
